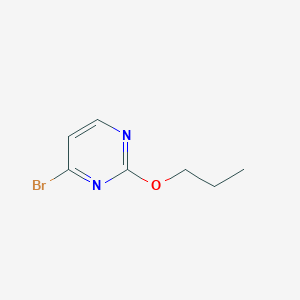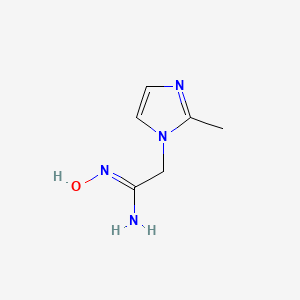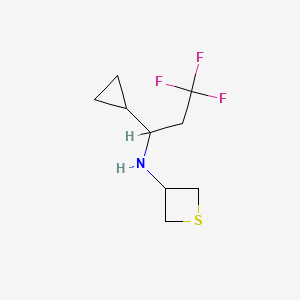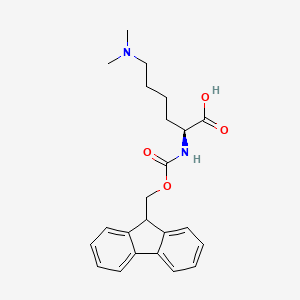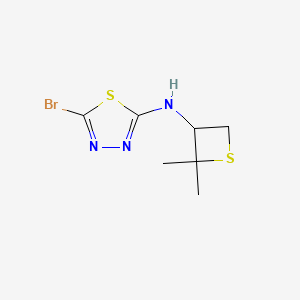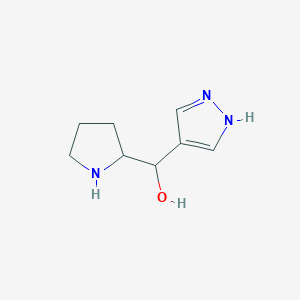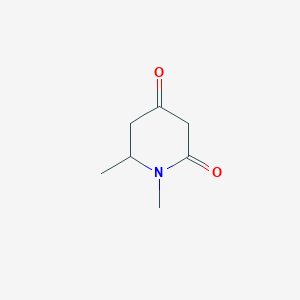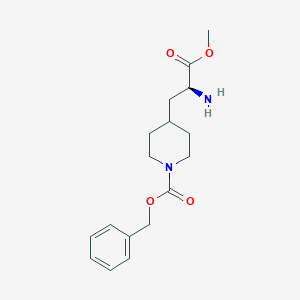
1h-Indole-4-methanol,6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Trifluoromethyl)-1H-indol-4-yl)methanol: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds The presence of a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 4-position of the indole ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (6-(Trifluoromethyl)-1H-indol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Trifluoromethyl)-1H-indol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of (6-(Trifluoromethyl)-1H-indol-4-yl)carboxylic acid.
Reduction: Formation of (6-(Trifluoromethyl)-1H-indol-4-yl)methanol or (6-(Trifluoromethyl)-1H-indol-4-yl)amine.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(Trifluoromethyl)-1H-indol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of (6-(Trifluoromethyl)-1H-indol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-(Trifluoromethyl)pyridine-3-methanol): Similar structure but with a pyridine ring instead of an indole ring.
(6-(Trifluoromethyl)indole): Lacks the hydroxymethyl group at the 4-position.
(6-(Trifluoromethyl)-1H-indole-4-carboxylic acid): Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(6-(Trifluoromethyl)-1H-indol-4-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the indole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8F3NO |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
[6-(trifluoromethyl)-1H-indol-4-yl]methanol |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-4,14-15H,5H2 |
InChI-Schlüssel |
IGYZZADFFHFZNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CC(=CC(=C21)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



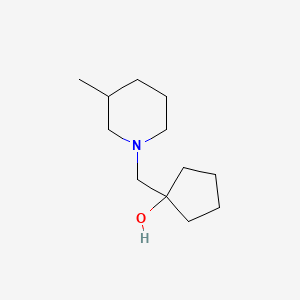
![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
